Cas no 1260634-68-1 (2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide structure](https://ja.kuujia.com/scimg/cas/1260634-68-1x500.png)
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide 化学的及び物理的性質
名前と識別子
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- 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
- STL076199
- 2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
- 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
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- インチ: 1S/C20H14ClN3O2S2/c21-13-6-8-15(9-7-13)24-19(26)18-16(10-11-27-18)23-20(24)28-12-17(25)22-14-4-2-1-3-5-14/h1-11H,12H2,(H,22,25)
- InChIKey: WAJJMEFCCOOBQU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)N1C(C2=C(C=CS2)N=C1SCC(NC1C=CC=CC=1)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 619
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 115
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-2319-3mg |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide |
1260634-68-1 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-2319-5mg |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide |
1260634-68-1 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-2319-5μmol |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide |
1260634-68-1 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-2319-25mg |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide |
1260634-68-1 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6609-2319-100mg |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide |
1260634-68-1 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6609-2319-50mg |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide |
1260634-68-1 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6609-2319-2μmol |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide |
1260634-68-1 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6609-2319-10mg |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide |
1260634-68-1 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-2319-10μmol |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide |
1260634-68-1 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-2319-40mg |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide |
1260634-68-1 | 40mg |
$140.0 | 2023-09-07 |
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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10. Back matter
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamideに関する追加情報
Introduction to Compound with CAS No 1260634-68-1 and Product Name: 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
Compound with the CAS number 1260634-68-1 and the product name 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic sulfonamides, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates a thieno[3,2-d]pyrimidine core, a scaffold that has been extensively studied for its pharmacological properties. The presence of a chlorophenyl group and a sulfanyl moiety further enhances its chemical complexity and functional potential.
The synthesis and characterization of this compound have been the subject of extensive research, particularly in the context of developing novel drug candidates. The thieno[3,2-d]pyrimidine ring system is known for its ability to interact with various biological targets, making it a valuable component in medicinal chemistry. The introduction of the sulfanyl group at the 2-position of the pyrimidine ring introduces a polar region that can facilitate interactions with biological molecules. Additionally, the N-phenylacetamide moiety contributes to the compound's solubility and bioavailability, which are critical factors in drug development.
Recent studies have highlighted the importance of sulfonamides in medicinal chemistry due to their broad spectrum of biological activities. Sulfonamides are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound in question has been investigated for its potential role in these areas, with promising results in preclinical studies. Specifically, the thieno[3,2-d]pyrimidine scaffold has been shown to possess inhibitory activity against various enzymes and receptors involved in cancer progression. The structural features of this compound make it a promising candidate for further development as an anticancer agent.
The chlorophenyl group in the molecular structure is another key feature that contributes to the compound's biological activity. Chlorophenyl derivatives are known to interact with specific binding sites on target proteins, modulating their function. This interaction can lead to inhibition or activation of cellular pathways relevant to disease processes. In the context of cancer research, compounds with chlorophenyl groups have been shown to disrupt tumor growth by interfering with critical signaling pathways.
The sulfanyl group at the 2-position of the pyrimidine ring plays a crucial role in enhancing the compound's bioactivity. Sulfanyl groups are known to improve binding affinity by introducing polar interactions with biological targets. This can lead to more effective drug-receptor interactions, thereby increasing the therapeutic efficacy of the compound. Additionally, sulfonamides are known for their ability to cross cell membranes, which is essential for achieving therapeutic concentrations within target tissues.
The N-phenylacetamide moiety at the terminal position of the molecule contributes to its overall solubility and pharmacokinetic properties. Acetamide derivatives are commonly used in drug development due to their favorable pharmacokinetic profiles. They enhance oral bioavailability and reduce metabolic degradation, making them suitable for systemic administration. The presence of this group also allows for further derivatization and optimization of the compound's properties.
In recent years, there has been growing interest in developing small molecule inhibitors targeting specific enzymes involved in cancer metabolism. Thienopyrimidine derivatives have emerged as a promising class of compounds in this area. The compound with CAS no 1260634-68-1 fits into this category, as it combines multiple pharmacophoric elements that can interact with key enzymes involved in cancer metabolism. For instance, studies have shown that thienopyrimidine derivatives can inhibit enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells.
The structural features of this compound also make it a potential candidate for combination therapy strategies. By targeting multiple pathways simultaneously, combination therapies can enhance therapeutic efficacy while reducing the likelihood of resistance development. The thieno[3,2-d]pyrimidine scaffold alone has shown promise in combination with other chemotherapeutic agents, leading to synergistic effects that improve treatment outcomes.
Furthermore, computational studies have been conducted to understand the binding interactions between this compound and its target proteins. Molecular docking simulations have revealed that the chlorophenyl, sulfanyl, and N-phenylacetamide moieties interact specifically with key residues on target proteins, leading to strong binding affinities. These findings provide valuable insights into optimizing the compound's structure for improved bioactivity and selectivity.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been crucial in characterizing the compound's structure and purity.
In conclusion, Compound with CAS no 1260634-68-1 and product name 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The presence of a thieno[3,2-d]pyrimidine core combined with functional groups such as chlorophenyl, sulfanyl, and N-phenylacetamide makes it a versatile scaffold for developing novel drug candidates targeting various diseases including cancer. Further research is warranted to explore its full therapeutic potential and optimize its pharmacokinetic properties for clinical applications.
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